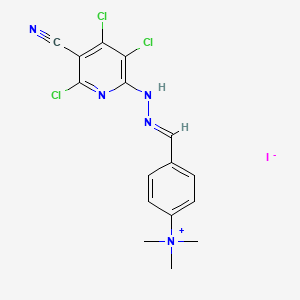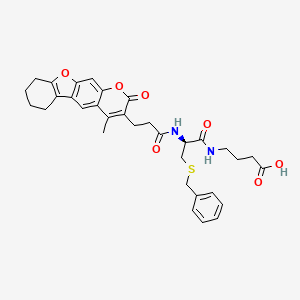![molecular formula C18H38O5Si B15174111 Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane CAS No. 921605-22-3](/img/structure/B15174111.png)
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is a silicon-based compound that features an oxirane (epoxide) group and a propyl chain. This compound is known for its versatility in various chemical reactions and applications, particularly in the field of materials science and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane typically involves the reaction of an epoxide-containing compound with a silane precursor. One common method is the reaction of glycidol with tri-tert-butoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the silane group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of silicon-containing derivatives.
科学的研究の応用
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of functionalized silanes.
Biology: Employed in the modification of biomolecules and surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves its ability to undergo various chemical transformations. The epoxide group is highly reactive and can participate in ring-opening reactions, while the silane group can form strong bonds with other silicon or carbon atoms. These properties enable the compound to interact with a wide range of molecular targets and pathways, making it a valuable tool in both research and industrial applications.
類似化合物との比較
Similar Compounds
Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane: A similar compound with methoxy groups instead of tert-butoxy groups.
Glycidoxypropyltrimethoxysilane: Another related compound with glycidoxy and trimethoxy groups.
Uniqueness
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is unique due to the presence of tert-butoxy groups, which provide steric hindrance and can influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity and stability are desired.
特性
CAS番号 |
921605-22-3 |
|---|---|
分子式 |
C18H38O5Si |
分子量 |
362.6 g/mol |
IUPAC名 |
tris[(2-methylpropan-2-yl)oxy]-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C18H38O5Si/c1-16(2,3)21-24(22-17(4,5)6,23-18(7,8)9)12-10-11-19-13-15-14-20-15/h15H,10-14H2,1-9H3 |
InChIキー |
WUSDGIZCXCUHAI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)O[Si](CCCOCC1CO1)(OC(C)(C)C)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15174033.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene](/img/structure/B15174037.png)
![4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine](/img/structure/B15174041.png)
![Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-](/img/structure/B15174054.png)
![BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B15174065.png)
![3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide](/img/structure/B15174072.png)


![[1-(Ethylamino)cyclobutyl]methanol](/img/structure/B15174087.png)


![6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione](/img/structure/B15174106.png)


